molecular formula C17H20N4O2 B020012 2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one CAS No. 224789-21-3

2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one

Cat. No. B020012
M. Wt: 312.37 g/mol
InChI Key: YRRWQMBIMZMVDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one involves reactions of optically active α-aminocarboxylic acid hydrazides and triethyl orthoesters in xylene (Kudelko, Zielinski, & Jasiak, 2013). Another approach includes the synthesis of 5-Benzyl-4-[3-(1H-imidazol-1-yl)propyl]- 2H-1,2,4-triazol-3(4H)-ones, achieved by reacting ethyl 2-[1-ethoxy-2-(phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates with N-(3-aminopropyl)imidazol (Ünver et al., 2009).

Molecular Structure Analysis

The molecular structure of similar compounds has been inferred through various spectroscopic methods. For instance, the structure of 5-Benzyl-4-[3-(1H-imidazol-1-yl)propyl]- 2H-1,2,4-triazol-3(4H)-ones was determined using UV–vis, IR, 1H/13C NMR, mass spectrometry, elemental analyses, and X-ray crystallography. DFT calculations provided additional structural information (Ünver et al., 2009).

Chemical Reactions and Properties

Various chemical reactions are involved in the synthesis and transformation of these compounds. For instance, the synthesis of new imidazo[4,5‐e][1,3]thiazino[2,3‐c][1,2,4]triazine derivatives was achieved by the reaction of imidazotriazinethiones with ethyl phenylpropiolate (Vinogradov et al., 2023). Additionally, the synthesis of aminomethyl derivatives of 3-methyl-4,7-dihydro-3H-imidazo[4,5-d][1,2,3]triazin-4-one was done using Mannich reaction (Rusinov, Ishmetova, Selezneva, & Kalugina, 2000).

Physical Properties Analysis

The physical properties, including crystal structure, can be understood through X-ray diffraction studies. For instance, the crystal structure of a similar compound, 4-oxo-3H-2[N-(p-methoxyphenyl)iminium]6-methyl-8-(p-methoxyphenyl)imidazo[1,2-a]-1,3,5-triazine trifluoroacetate, was determined by single-crystal X-ray diffraction (Udupa, 1982).

Chemical Properties Analysis

The chemical properties of these compounds can vary based on their specific substitutions and functional groups. For example, the synthesis of 5-benzyl-5H-imidazo[4,5-e]-1,2, 4-triazine 1-oxides demonstrated the ability to undergo various chemical transformations (Tzeng et al., 1994).

Scientific Research Applications

  • Anti-Asthma Agents : Imidazo[1,5-d][1,2,4]triazines, a related compound, have shown potential as prophylactic treatments for asthma (Paul et al., 1985).

  • Erectile Dysfunction Treatment : Imidazo[5,1-f]triazin-4(3H)-ones have been identified as a new class of potent PDE 5 inhibitors, with BAY 38-9456 being selected for clinical studies in erectile dysfunction (Haning et al., 2002).

  • Anticancer Activity : Novel series of annelated imidazo [2,1-c] [1,2,4]triazole derivatives have shown considerable anticancer activity, particularly against CNS cancer and moderate activity against renal cancer cell lines (Hassan et al., 2020).

  • Pharmaceutical Compound Synthesis : A novel method for synthesizing diversely substituted imidazo[5,1-f][1,2,4]triazinones has been developed, potentially leading to the synthesis of pharmaceutical compounds like vardenafil and 7-aryl-imidazotriazinones (Heim-Riether & Healy, 2005).

  • Antibacterial and Antifungal Activities : Imidazo[2,1-c][1,2,4]triazine derivatives have exhibited high antibacterial and antifungal activities (El-aal et al., 2016).

  • Antimicrobial Activity : New 1,2,4-triazole derivatives, which are related to the compound , have shown good or moderate antimicrobial activity against various microorganisms (Bektaş et al., 2007).

  • Synthesis of Bicyclic Compounds : N-cyanolactam 2-imines, used in the synthesis of compounds like imidazo[5,1-f][1,2,4]triazin-4-one, are versatile building blocks for creating partially saturated bicyclic compounds (Pätzel et al., 1991).

  • Synthesis of Pharmaceutical Compounds : The Dakin-West reaction has been effective in synthesizing imidazo[5,1-f]-1,2,4-triazin-4(3H)-ones, with potential applications in the synthesis of imidazo[5,1-f]-1,2,4-triazines (Charles et al., 1980).

Safety And Hazards

The compound is labeled with the GHS07 signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

As an intermediate in the synthesis of Vardenafil , this compound has potential applications in the pharmaceutical industry. Future research may focus on improving the synthesis process or exploring other potential applications of this compound.

properties

IUPAC Name

2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-4-8-14-18-11(3)15-17(22)19-16(20-21(14)15)12-9-6-7-10-13(12)23-5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRWQMBIMZMVDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=CC=CC=C3OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433458
Record name 2-(2-Ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one

CAS RN

224789-21-3
Record name 2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224789-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desulfovardenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224789213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Ethoxyphenyl)-5-methyl-7-propylimidazo-[5,1-f][1,2,4]triazin-4(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.139
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESULFOVARDENAFIL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
P Lebel, J Gagnon, A Furtos, KC Waldron - Journal of Chromatography A, 2014 - Elsevier
A rapid LC-MS/MS method has been developed to simultaneously separate 71 erectile dysfunction (ED) drugs and 11 natural ingredients that are sometimes found alongside ED drugs, …
Number of citations: 73 www.sciencedirect.com
NB Bujang, CF Chee, CH Heh… - Food Additives & …, 2017 - Taylor & Francis
Adulteration of herbal health supplements with phosphodiesterase-5 (PDE-5) inhibitors and their analogues is becoming a worldwide problem. The aim of this study was to investigate …
Number of citations: 71 www.tandfonline.com
KC Lai, YC Liu, YC Liao, YL Lin, LY Tsai… - Journal of Food and …, 2010 - jfda-online.com
Three compounds were found to have been illegally added to dietary supplements marketed for erectile dysfunction. The structures of these compounds were identified with NMR, …
Number of citations: 15 www.jfda-online.com
L Muschietti, F Redko, J Ulloa - Drug testing and analysis, 2020 - Wiley Online Library
At present, there is a growing trend toward the intentional adulteration of dietary supplements (DS) with synthetic pharmaceuticals, which represents an alarming emerging risk to …
B Nur Baizura - 2018 - studentsrepo.um.edu.my
Adulteration of herbal health supplements (HHSs) with phosphodiesterase-5 (PDE-5) inhibitors and their analogues is becoming a worldwide problem. These HHSs are marketed for …
Number of citations: 2 studentsrepo.um.edu.my
NB Bujang - 2018 - search.proquest.com
Adulteration of herbal health supplements (HHSs) with phosphodiesterase-5 (PDE-5) inhibitors and their analogues is becoming a worldwide problem. These HHSs are marketed for …
Number of citations: 0 search.proquest.com
P Lebel - 2015 - papyrus.bib.umontreal.ca
Ce projet de maitrise implique le développement et l’optimisation de deux méthodes utilisant la chromatographie liquide à haute performance couplée à la spectrométrie de masse en …
Number of citations: 3 papyrus.bib.umontreal.ca

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